molecular formula C13H9N3O5S B2595235 N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)furan-2-carboxamide CAS No. 391222-56-3

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)furan-2-carboxamide

Cat. No. B2595235
CAS RN: 391222-56-3
M. Wt: 319.29
InChI Key: UFNPAMJYGSMTAQ-UHFFFAOYSA-N
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Description

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)furan-2-carboxamide is a chemical compound with the molecular formula C13H9N3O5S and a molecular weight of 319.29. It is a derivative of benzothiazole, a heterocyclic compound with a fusion of benzene and thiazole .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)furan-2-carboxamide can be analyzed based on its molecular formula C13H9N3O5S. The compound contains a benzothiazole ring, which is a fused ring structure containing a benzene ring and a thiazole ring . The benzothiazole ring is substituted with a methoxy group and a nitro group at the 4th and 6th positions, respectively .

Scientific Research Applications

properties

IUPAC Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O5S/c1-20-9-5-7(16(18)19)6-10-11(9)14-13(22-10)15-12(17)8-3-2-4-21-8/h2-6H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNPAMJYGSMTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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